Erk5-IN-2 is a small molecule inhibitor specifically designed to target and inhibit the activity of extracellular signal-regulated kinase 5 (ERK5). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, involved in various cellular processes, including cell proliferation, differentiation, survival, and response to stress. [, ] Erk5-IN-2 has been used as a research tool to investigate the role of ERK5 in various cellular processes, including endothelial cell function, T cell trafficking, and hypothermal injury in cardiomyocytes.
Erk5-IN-2 was derived from earlier research into ERK5 inhibitors, specifically building upon the findings related to compounds like XMD8-92, which demonstrated potent inhibition of ERK5 with minimal off-target effects . The classification of Erk5-IN-2 falls under small molecule inhibitors, specifically designed to interfere with the kinase activity of ERK5, which is involved in several cellular processes including proliferation, survival, and differentiation.
The synthesis of Erk5-IN-2 involves a multi-step chemical process typically beginning with readily available precursors. The synthetic route may include:
These methods ensure that Erk5-IN-2 is synthesized efficiently while maintaining structural integrity necessary for its biological activity.
The molecular structure of Erk5-IN-2 can be represented by its chemical formula, which includes various functional groups that facilitate its interaction with the ERK5 kinase domain. Typically, small molecule inhibitors like Erk5-IN-2 exhibit a structure conducive to fitting into the ATP-binding site of kinases.
The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling techniques.
Erk5-IN-2 undergoes specific chemical reactions primarily involving:
Understanding these reactions is critical for optimizing the compound’s therapeutic profile.
The mechanism through which Erk5-IN-2 exerts its effects involves:
Quantitative data regarding the inhibition constants (IC50 values) provide insight into the potency of Erk5-IN-2 against ERK5 compared to other inhibitors.
Erk5-IN-2 exhibits several physical and chemical properties relevant for its application:
These properties are essential for determining the drug-like characteristics of Erk5-IN-2.
Erk5-IN-2 has significant potential applications in scientific research and clinical settings:
Extracellular signal-regulated kinase 5 (also known as big mitogen-activated kinase 1) represents the most recently identified member of the mitogen-activated protein kinase family, distinguished by unique structural and functional characteristics. Unlike other mitogen-activated protein kinase members, Extracellular signal-regulated kinase 5 possesses a molecular weight of approximately 110 kDa—more than double that of Extracellular signal-regulated kinase 1/2—due to its extended C-terminal domain [2] [4] [7]. This domain contains several functionally critical regions: a nuclear localization signal (residues 505–539), two proline-rich motifs that serve as docking sites for Src homology 3 domain-containing proteins, a myocyte enhancer factor 2-interacting region (residues 440–501), and a transcriptional activation domain (residues 664–789) [7] [9]. The N-terminal kinase domain features a Thr-Glu-Tyr activation motif that undergoes dual phosphorylation by its specific upstream activator, Mitogen-activated protein kinase kinase 5 [2] [4].
Mechanistically, Extracellular signal-regulated kinase 5 activation involves a conformational transition from a closed, autoinhibited state (cytoplasmic localization) to an open, catalytically active state following Thr-Glu-Tyr phosphorylation. This transition exposes the nuclear localization signal, facilitating nuclear translocation—a prerequisite for its transcriptional functions [2] [7] [9]. The C-terminal transcriptional activation domain undergoes autophosphorylation at multiple serine/threonine residues (including Ser753 and Thr732), enabling direct regulation of gene expression—a capability absent in other mitogen-activated protein kinase members [7] [9]. This bifunctional architecture (kinase and transcriptional activities within a single polypeptide) underpins Extracellular signal-regulated kinase 5's dual roles as both a signal transducer and transcription regulator.
Table 1: Structural and Functional Comparison of Extracellular signal-regulated kinase 5 and Extracellular signal-regulated kinase 1/2
Feature | Extracellular signal-regulated kinase 5 | Extracellular signal-regulated kinase 1/2 |
---|---|---|
Molecular Weight | ~110 kDa | ~42-44 kDa |
Domain Architecture | Kinase domain + C-terminal transcriptional activation domain | Kinase domain only |
Nuclear Translocation | Required for transcriptional function (via intrinsic nuclear localization signal) | Occurs but not strictly required for all functions |
Upstream Activators | Mitogen-activated protein kinase kinase 5, Mitogen-activated protein kinase kinase kinase 2/3 | Mitogen-activated protein kinase kinase 1/2, RAF kinases |
Transcriptional Role | Direct (via C-terminal transcriptional activation domain autophosphorylation) | Indirect (via substrate phosphorylation) |
Unique Functions | Cardiovascular development, neural differentiation, stress responses | Cell proliferation, differentiation, acute signal transduction |
The chemical compound targeting Extracellular signal-regulated kinase 5, designated Extracellular signal-regulated kinase 5 inhibitor 2 (Erk5-IN-2), is characterized as a selective, orally active small molecule with the chemical name 3-[(5-fluoropyridin-2-yl)amino]-1-[(6-bromo-2,3-difluorophenyl)methyl]pyrazine-2,6-dione. It has a molecular formula of C₁₇H₁₁BrFN₃O₂ and a molecular weight of 388.19 g/mol (CAS: 1888305-96-1) [6]. Biochemical assays demonstrate its half-maximal inhibitory concentration values of 0.82 μM against Extracellular signal-regulated kinase 5 and 3 μM against the Extracellular signal-regulated kinase 5–myocyte enhancer factor 2D complex in cell-free systems [6]. The compound exhibits solubility in dimethyl sulfoxide (78 mg/mL) and ethanol (3 mg/mL), but is insoluble in aqueous solutions [6].
Extracellular signal-regulated kinase 5 signaling contributes to multiple hallmarks of cancer through diverse molecular mechanisms. Its activation promotes G1/S cell cycle progression via upregulation of cyclin D1 expression through cAMP response element-dependent transcription—distinct from Extracellular signal-regulated kinase 1/2-mediated cyclin D1 regulation [4] [7]. Additionally, Extracellular signal-regulated kinase 5 facilitates G2/M transition through nuclear factor kappa B-mediated induction of cyclins B1/B2 and cell division cycle 25B [7]. In prostate cancer, Extracellular signal-regulated kinase 5 overexpression correlates with Gleason score, bone metastasis, and advanced disease stage, where it enhances epidermal growth factor-induced S-phase entry through cyclin A/E upregulation [7] [9]. Triple-negative breast cancer exhibits elevated Extracellular signal-regulated kinase 5 levels associated with poor prognosis, where it functions as an estrogen receptor alpha coregulator and facilitates recruitment of RNA polymerase II-associated factor 1 to transcriptional complexes [7].
Beyond proliferation, Extracellular signal-regulated kinase 5 activation confers survival advantages in hematologic malignancies. In chronic myeloid leukemia, BCR-ABL-driven Extracellular signal-regulated kinase 5 expression maintains leukemic stem cell populations through upregulation of NANOG, POU class 5 homeobox 1, and MYC transcription factors [7] [8]. Multiple myeloma cells utilize interleukin 6-induced Extracellular signal-regulated kinase 5 activation via Ras/Src-dependent pathways to promote survival through myocyte enhancer factor 2 transcription factors [7]. Metastatic signaling involves Extracellular signal-regulated kinase 5-mediated focal adhesion turnover in triple-negative breast cancer, where Mitogen-activated protein kinase kinase kinase 2 induces paxillin ubiquitylation to facilitate cell migration [2] [7].
Table 2: Extracellular signal-regulated kinase 5 Inhibitors in Preclinical Cancer Research
Compound | Primary Target(s) | IC₅₀/EC₅₀ | Key Biological Effects | Experimental Models |
---|---|---|---|---|
Erk5-IN-2 | Extracellular signal-regulated kinase 5 | 0.82 μM (Extracellular signal-regulated kinase 5), 3 μM (MEF2D) | Reduces myocyte enhancer factor 2-driven transcription | Cell-free systems [6] |
BIX02189 | Mitogen-activated protein kinase kinase 5 | 1.5 nM (Mitogen-activated protein kinase kinase 5) | Blocks Extracellular signal-regulated kinase 5 phosphorylation without affecting Extracellular signal-regulated kinase 1/2 | Cancer cell lines [2] |
XMD8-92 | Extracellular signal-regulated kinase 5 | 1.5 μM (Extracellular signal-regulated kinase 5) | Reduces Extracellular signal-regulated kinase 5-dependent myocyte enhancer factor 2C-driven expression | HeLa cells, Sprague-Dawley rats [2] |
TG02 | Extracellular signal-regulated kinase 5, Cyclin-dependent kinase 1/2/9 | 43 nM (Extracellular signal-regulated kinase 5) | Blocks G1-G2 transition; synergizes with chemotherapeutics | Triple-negative breast cancer xenografts [2] [7] |
The therapeutic targeting of the Ras-Raf-Mitogen-activated protein kinase kinase 1/2-Extracellular signal-regulated kinase 1/2 pathway in cancers frequently triggers adaptive resistance through Extracellular signal-regulated kinase 5 pathway activation. This compensatory mechanism occurs across multiple cancer types, including melanoma, colorectal carcinoma, pancreatic ductal adenocarcinoma, and triple-negative breast cancer [3] [8] [10]. Molecular studies reveal that under physiological signaling conditions, Extracellular signal-regulated kinase 1/2 activates dual-specificity phosphatases that restrain Extracellular signal-regulated kinase 5 activity through feedback inhibition [3] [8]. When Extracellular signal-regulated kinase 1/2 signaling is pharmacologically inhibited (e.g., via Mitogen-activated protein kinase kinase 1/2 inhibitors like PD0325901 or Extracellular signal-regulated kinase 1/2 inhibitors like BVD-523), this negative regulation collapses, leading to Ras-Mitogen-activated protein kinase kinase kinase 2/3-Mitogen-activated protein kinase kinase 5-dependent Extracellular signal-regulated kinase 5 hyperactivation [3] [8] [10].
In BRAF-mutant melanoma, resistance to BRAF inhibitors (vemurafenib, dabrafenib) or Mitogen-activated protein kinase kinase 1/2 inhibitors (trametinib, cobimetinib) emerges through rapid Extracellular signal-regulated kinase 5-mediated reactivation of proliferation and survival pathways [3]. Similarly, KRAS-mutant colorectal cancer cells treated with Mitogen-activated protein kinase kinase 1/2 inhibitors exhibit upregulated Extracellular signal-regulated kinase 5 phosphorylation that maintains cyclin D1 expression and cell cycle progression [8] [10]. Pancreatic ductal adenocarcinoma models demonstrate that Extracellular signal-regulated kinase 1/2 inhibition (SCH772984) induces epidermal growth factor receptor/HER2/Src-dependent Extracellular signal-regulated kinase 5 activation, which phosphorylates MYC at Ser62 to stabilize this oncoprotein [8] [10].
Table 3: Mechanisms of Extracellular signal-regulated kinase 5-Mediated Resistance to Extracellular signal-regulated kinase 1/2 Pathway Inhibition
Cancer Type | Therapeutic Agent | Resistance Mechanism | Functional Consequence |
---|---|---|---|
Melanoma (BRAF-mutant) | Vemurafenib, Dabrafenib | Extracellular signal-regulated kinase 5-dependent reactivation of proliferation pathways | Sustained tumor growth despite BRAF inhibition [3] |
Colorectal Cancer (KRAS-mutant) | PD0325901 (Mitogen-activated protein kinase kinase 1/2 inhibitor) | Loss of dual-specificity phosphatase-mediated Extracellular signal-regulated kinase 5 suppression | Compensatory cyclin D1 expression [8] [10] |
Pancreatic Ductal Adenocarcinoma | SCH772984 (Extracellular signal-regulated kinase 1/2 inhibitor) | Epidermal growth factor receptor/HER2/Src-dependent Extracellular signal-regulated kinase 5 activation | MYC stabilization via Ser62 phosphorylation [8] |
Triple-Negative Breast Cancer | BVD-523 (Extracellular signal-regulated kinase 1/2 inhibitor) | Transcriptional upregulation of Extracellular signal-regulated kinase 5 pathway components | Sustained proliferation and migration [10] |
Strategically, dual inhibition of Extracellular signal-regulated kinase 1/2 and Extracellular signal-regulated kinase 5 demonstrates synergistic antitumor effects. In triple-negative breast cancer models, combining BVD-523 (Extracellular signal-regulated kinase 1/2 inhibitor) and XMD8-92 (Extracellular signal-regulated kinase 5 inhibitor) yields combination index values below 0.2, indicating strong synergy [10]. Similarly, genetic co-knockdown of Extracellular signal-regulated kinase 1/2 and Extracellular signal-regulated kinase 5 significantly reduces proliferative activity compared to individual knockdowns in triple-negative breast cancer cells [10]. These findings establish the mechanistic rationale for compounds like Extracellular signal-regulated kinase 5 inhibitor 2 that simultaneously target both pathways. Preclinical evidence confirms that dual Extracellular signal-regulated kinase 1/2-Extracellular signal-regulated kinase 5 inhibitors (e.g., SKLB-D18) exhibit superior efficacy compared to combination therapies using separate Extracellular signal-regulated kinase 1/2 and Extracellular signal-regulated kinase 5 inhibitors, overcoming compensatory resistance mechanisms through single-molecule pharmacology [10].
The structural attributes of Extracellular signal-regulated kinase 5 inhibitor 2 position it as a promising candidate for disrupting this resistance axis. Its sub-micromolar inhibitory potency against Extracellular signal-regulated kinase 5 enables effective suppression of the compensatory pathway when combined with Extracellular signal-regulated kinase 1/2 inhibitors or incorporated into dual-specificity compounds [6] [10]. The compound's oral bioavailability facilitates in vivo assessment of this strategic approach, with pharmacokinetic studies demonstrating favorable absorption and plasma concentrations in rodent models [6]. Future therapeutic development leveraging Extracellular signal-regulated kinase 5 inhibitor 2's chemical scaffold may yield optimized clinical candidates capable of preempting adaptive resistance in cancers treated with Extracellular signal-regulated kinase 1/2 pathway inhibitors.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9